Phosphine, (1,1-dimethylethyl)-

Description

Contextual Significance of Phosphine (B1218219), (1,1-dimethylethyl)- as a Ligand in Catalysis

In the landscape of transition metal catalysis, the choice of ligand is paramount as it directly influences the catalyst's activity, selectivity, and stability. numberanalytics.comrsc.org Tert-butylphosphine and its derivatives, such as the highly influential tri-tert-butylphosphine (B79228), have emerged as crucial ligands, particularly for palladium-catalyzed cross-coupling reactions. nih.govgoogle.comthieme-connect.comdakenchem.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are vital in the production of pharmaceuticals, agrochemicals, and advanced materials. google.com

The utility of tert-butylphosphine-based ligands lies in their ability to facilitate challenging transformations that are often sluggish or inefficient with other types of ligands. mit.edu For instance, the use of tri-tert-butylphosphine has enabled palladium-catalyzed reactions, such as the Suzuki and Heck couplings, to proceed under milder conditions, even with less reactive substrates like aryl chlorides. dakenchem.commit.edu This is largely attributed to the unique combination of steric bulk and strong electron-donating ability conferred by the tert-butyl groups. dakenchem.comtcichemicals.com The bulky nature of these ligands promotes the formation of highly reactive, low-coordinate metal complexes, which are essential for efficient catalytic cycles. Furthermore, these ligands have found application in frustrated Lewis pair (FLP) chemistry, where their steric hindrance prevents the formation of a classical adduct with a Lewis acid, enabling the activation of small molecules like H2 and N2. nih.govqub.ac.uk

Evolution of Phosphine Ligands in Transition Metal Catalysis

The development of phosphine ligands for transition metal catalysis has been a story of continuous evolution, driven by the need for more efficient and versatile catalytic systems. numberanalytics.com Early transition metal catalysis often relied on simple phosphine ligands like triphenylphosphine (B44618) (PPh3). While foundational, these first-generation ligands had limitations, particularly when dealing with sterically demanding or electronically deactivated substrates.

The quest for improved catalytic performance led to the development of a vast array of phosphine ligands with tailored electronic and steric properties. numberanalytics.comrsc.org This evolution can be broadly categorized into generations. First-generation ligands, including PPh3, offered a moderate steric and electronic profile. The subsequent development of bidentate phosphines like dppe (1,2-bis(diphenylphosphino)ethane) marked a step forward by enhancing the stability of the metal complexes.

The emergence of bulky and electron-rich alkylphosphines, such as tri-tert-butylphosphine, represents a significant advancement, often referred to as third-generation ligands. google.com These ligands addressed many of the shortcomings of their predecessors by dramatically accelerating key steps in the catalytic cycle, such as oxidative addition, even with challenging substrates like aryl chlorides. tcichemicals.com The ability to fine-tune the steric and electronic properties of phosphine ligands by modifying the substituents on the phosphorus atom has been a central theme in the advancement of homogeneous catalysis. numberanalytics.comlibretexts.org

Distinctive Steric and Electronic Properties of Phosphine, (1,1-dimethylethyl)-

The chemical behavior of tert-butylphosphine and its derivatives is dominated by the unique steric and electronic effects of the tert-butyl group. libretexts.orgnih.gov These properties are often quantified using parameters like the Tolman cone angle for sterics and the Tolman electronic parameter (TEP) for electronics. libretexts.org

Electron-Rich Character and σ-Donating Capabilities

Phosphines act as Lewis bases, donating a lone pair of electrons to the metal center to form a coordinate covalent bond. tcichemicals.com The nature of the substituents on the phosphorus atom significantly influences its electron-donating ability. Alkylphosphines, such as those containing tert-butyl groups, are generally stronger electron donors than arylphosphines. libretexts.org

The tert-butyl group, being an alkyl group, is electron-releasing through an inductive effect, which increases the electron density on the phosphorus atom. This makes tert-butylphosphine a strong σ-donor ligand. tcichemicals.com The enhanced electron density on the metal center, resulting from coordination with electron-rich phosphines, can facilitate key steps in catalytic cycles, most notably the oxidative addition of substrates to the metal. tcichemicals.com The Tolman electronic parameter (TEP) for tri-tert-butylphosphine is 2056.1 cm⁻¹, which is lower than that of triphenylphosphine (2068.9 cm⁻¹) and trimethylphosphine (B1194731) (2064.1 cm⁻¹), indicating its superior electron-donating strength. A lower TEP value corresponds to a more electron-donating ligand. libretexts.org This strong σ-donating ability is a key factor in the high reactivity of catalysts bearing these ligands.

Influence of Steric Hindrance on Reactivity and Selectivity

The steric bulk of a ligand is a critical factor in determining the reactivity and selectivity of a catalyst. vu.nl The size of a ligand can be quantified by its cone angle, a concept introduced by Chadwick A. Tolman. wikipedia.org The cone angle is a measure of the solid angle occupied by a ligand at the metal center. wikipedia.org

Tri-tert-butylphosphine is one of the bulkiest monodentate phosphine ligands, with a cone angle of 182°. This is significantly larger than that of triphenylphosphine (145°) and tricyclohexylphosphine (B42057) (170°). This substantial steric hindrance has several important consequences for catalysis. It promotes the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species. The steric bulk can also prevent catalyst deactivation through aggregation.

Furthermore, the steric environment created by bulky ligands can influence the selectivity of a reaction by dictating the way substrates approach and bind to the metal center. vu.nl In many cases, the increased steric bulk of ligands like tri-tert-butylphosphine leads to higher catalytic activity, particularly in cross-coupling reactions involving sterically demanding substrates. nih.gov The interplay between the strong electron-donating nature and the significant steric hindrance of tert-butylphosphine ligands is what makes them so effective in a wide range of catalytic applications. nih.govqub.ac.uk

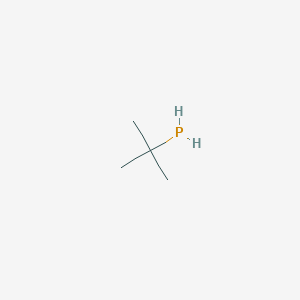

Structure

2D Structure

Properties

IUPAC Name |

tert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11P/c1-4(2,3)5/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNPLWZYVAFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074396 | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | tert-Butylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2501-94-2 | |

| Record name | tert-Butylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2501-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002501942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, (1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Phosphine, 1,1 Dimethylethyl

Established Synthesis Routes to Phosphine (B1218219), (1,1-dimethylethyl)-

The synthesis of tri-tert-butylphosphine (B79228) is notably challenging due to the large steric hindrance imposed by the three tert-butyl groups surrounding the central phosphorus atom. This steric crowding complicates the straightforward alkylation of phosphorus halides.

The reaction of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃), with a tert-butyl Grignard reagent (tert-butylmagnesium chloride, ᵗBuMgCl) is a primary method for synthesizing tri-tert-butylphosphine. justia.com However, early attempts at this synthesis in 1967 demonstrated that the reaction often stops prematurely. nih.govqub.ac.uk Regardless of the excess of the Grignard reagent used, the major product was frequently di(tert-butyl)chlorophosphine (PᵗBu₂Cl) due to the immense steric encumbrance around the phosphorus center, which hinders the addition of the third bulky tert-butyl group. justia.comnih.govresearchgate.net

To overcome this limitation and improve the yield of the desired tertiary phosphine, modifications to the procedure have been developed. A significant advancement involves the use of copper(I) iodide (CuI) as a catalyst, often in the presence of lithium bromide (LiBr). justia.comnih.gov This catalytic system enhances the reactivity of the Grignard reagent, facilitating the final substitution step. nih.gov For this enhanced procedure, PCl₃ is typically added to a mixture of CuI and LiBr in a solvent like hexane, cooled to a low temperature (e.g., -20°C), and then the ᵗBuMgCl solution is added. justia.com To achieve higher selectivity towards PᵗBu₃, it is crucial to use a large excess of the Grignard reagent while keeping the PCl₃ in high dilution. qub.ac.uk

Table 1: Grignard Reagent-Mediated Synthesis Conditions

| Phosphorus Source | Reagent | Catalyst/Additive | Solvent | Key Conditions | Primary Product(s) |

|---|---|---|---|---|---|

| PCl₃ | ᵗBuMgCl | None | Diethyl Ether | Excess Grignard reagent | Di(tert-butyl)chlorophosphine |

| PCl₃ | ᵗBuMgCl | CuI, LiBr | Hexane/Diethyl Ether | Low temperature (-20°C), excess Grignard | Tri-tert-butylphosphine |

Beyond the copper-catalyzed Grignard reaction, other catalytic methods have been developed for synthesizing tri-tert-butylphosphine, aiming for milder conditions and higher yields. One such method involves the reaction of calcium phosphide (B1233454) with bromo-tert-butane under the catalytic action of a nickel catalyst, such as nickel diacetylacetonate. google.comgoogle.com This process, carried out in an anhydrous and oxygen-free atmosphere in a solvent like tetrahydrofuran (B95107) at temperatures of 60-80°C, is reported to have high yields suitable for industrial-scale production. google.com

Furthermore, palladium-catalyzed C-P cross-coupling reactions represent a broad and effective strategy for synthesizing various bulky phosphine ligands. rsc.org For instance, the catalyst bis(tri-tert-butylphosphine)palladium(0) (B44361), itself containing the target ligand, is highly effective in numerous cross-coupling reactions due to the ligand's ability to promote both oxidative addition and reductive elimination steps. thieme-connect.de

Derivatization and Functionalization Strategies for Phosphine, (1,1-dimethylethyl)-

The core tri-tert-butylphosphine structure can be modified for specialized applications, such as isotopic labeling studies or the creation of complex, multidentate ligands.

The synthesis of fully deuterated [D₂₇]tri-tert-butylphosphine has been reported as an adaptation of the established Grignard route. nih.govnih.gov The primary purpose for creating this isotopically labeled compound was to provide an isotopic contrast for neutron diffraction studies of frustrated Lewis pairs (FLPs) in solution. nih.govresearchgate.net

The synthesis begins with the preparation of deuterated starting materials. researchgate.net [D₉]tert-butyl chloride is prepared from commercially available reactants. nih.gov This deuterated chloride is then used to form the corresponding deuterated Grignard reagent, [D₉]ᵗBuMgCl. researchgate.net The subsequent reaction with PCl₃ follows the copper-catalyzed procedure, combining methodologies developed for the non-deuterated analogue to overcome a strong kinetic isotope effect. qub.ac.ukresearchgate.net The final product, [D₂₇]PᵗBu₃, is obtained as a colorless, crystalline solid after purification. nih.gov

The exceptional catalytic activity of complexes bearing the PᵗBu₃ ligand has driven research into creating chelating bis(phosphine) ligands that mimic its steric and electronic properties. scholaris.ca These ligands are designed to coordinate strongly to a metal center while providing a sterically demanding environment that can facilitate unique reactivity. scholaris.ca

Various synthetic approaches are employed to construct these complex ligands. One common strategy involves using di-tert-butylphosphine (B3029888) borane (B79455) as a building block. rsc.org This air-stable precursor can be deprotonated with an organolithium reagent like butyllithium (B86547) (BuⁿLi) and then reacted with a suitable electrophilic backbone to construct the bis(phosphine) structure. rsc.org Another powerful method is the use of palladium-catalyzed coupling reactions to link di(tert-alkyl)phosphine groups to aryl or biphenylyl backbones, allowing for the creation of a broad family of bulky bis(phosphine) ligands. rsc.org The development of such chelating ligands is a significant area of research, aimed at producing novel catalysts for processes like hydrogenation. scholaris.ca

Coordination Chemistry of Phosphine, 1,1 Dimethylethyl with Metal Centers

Synthesis and Spectroscopic Characterization of Metal-Phosphine, (1,1-dimethylethyl)- Complexes

The synthesis of metal complexes with phosphine (B1218219), (1,1-dimethylethyl)- often involves the direct reaction of a metal precursor with the phosphine ligand. wikipedia.org Characterization of these complexes heavily relies on spectroscopic techniques, particularly ³¹P NMR spectroscopy, which provides significant insights into the coordination environment of the phosphorus atom. wikipedia.org

Palladium Complexes of Phosphine, (1,1-dimethylethyl)-

Palladium complexes featuring phosphine, (1,1-dimethylethyl)- are of significant interest due to their applications in cross-coupling reactions. mit.eduresearchgate.net The synthesis of these complexes can be achieved by reacting a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), with P(t-Bu)₃. mit.edu The resulting complexes, including the well-defined bis(tri-tert-butylphosphine)palladium(0) (B44361) [Pd(P(t-Bu)₃)₂], serve as highly effective catalysts. mit.eduacs.org

Studies have shown that a monophosphine palladium species is often the active catalyst in many coupling reactions. mit.edu While the bisphosphine complex is the resting state, mixtures of Pd(P(t-Bu)₃)₂ and phosphine-free Pd₂(dba)₃ can generate highly efficient catalysts for room-temperature couplings of aryl chlorides. mit.edu Monomeric arylpalladium(II) halide complexes with P(t-Bu)₃ as the sole dative ligand have also been synthesized and structurally characterized. berkeley.edu These complexes are intermediates in palladium-catalyzed cross-coupling reactions. berkeley.edu

Spectroscopic characterization, particularly using ³¹P NMR, is crucial for identifying the palladium-phosphine species in solution. mit.edu For example, the ³¹P NMR signal for P(t-Bu)₃ shifts significantly upon coordination to palladium, providing evidence of complex formation. wikipedia.org

Coordination with Other Group 10 Metals

The coordination chemistry of phosphine, (1,1-dimethylethyl)- extends to other Group 10 metals like nickel and platinum. The reaction of P(t-Bu)₃ with nickel(II) bromide in an alcoholic solution yields the paramagnetic complex [Bu₃PH][(Bu₃P)NiBr₃]. rsc.org X-ray crystallography confirmed the structure, revealing a nearly C₃v symmetry for the anion. rsc.org

For platinum, the isoelectronic complex to the cationic gold(I) species, [bis(tri-tert-butylphosphine)platinum(0)], has been synthesized and structurally characterized. researchgate.net It features a linear two-coordinate platinum atom. researchgate.net The coordination of bulky phosphine ligands like P(t-Bu)₃ to nickel and palladium has been shown to facilitate novel reactivity, including C-H or N-H activation of the ligand to form strained metallacycles. scholaris.ca

Alkali Metal Complexes (Group 1)

The coordination of phosphine, (1,1-dimethylethyl)- with alkali metals has been explored, particularly in the context of multidentate ligands incorporating the phosphine moiety. For instance, the deprotonation of bis(3,5-di-tert-butyl-2-hydroxyphenyl)-tert-butylphosphine with lithium, sodium, or potassium reagents yields the corresponding alkali metal complexes. acs.org X-ray diffraction studies of the lithium derivative revealed a dimeric structure where two [tBu-OPO]Li₂(DME) units are linked by dative O-Li bonds. acs.orgfigshare.com In these structures, the lithium atoms are bridged by the phenolate (B1203915) oxygen donors, with only one lithium coordinated to the phosphorus atom. acs.orgfigshare.com The structural motifs of these alkali metal derivatives are notably different from analogous complexes with a phosphorus-bound phenyl group. acs.org

Group 4 Metal Complexes

The coordination chemistry of phosphine, (1,1-dimethylethyl)- with Group 4 metals such as titanium, zirconium, and hafnium has been investigated using a tridentate, dianionic biphenolate phosphine ligand bearing a phosphorus-bound tert-butyl group. nih.gov Metathetical reactions of the lithium salt of this ligand with TiCl₄(THF)₂ can selectively produce either the mono-ligated complex [(tBu-OPO)TiCl₂(THF)] or the bis-ligated complex Ti[(tBu-OPO)₂]. nih.gov In contrast, similar reactions with ZrCl₄(THF)₂ or HfCl₄(THF)₂ exclusively yield the bis-ligated complexes M[(tBu-OPO)₂] (M = Zr, Hf). nih.gov These findings highlight a significant influence of the phosphorus substituent on the resulting complex conformation when compared to analogous ligands with a phenyl group on the phosphorus. nih.gov The synthesis and structural characterization of a series of Group 4 complexes supported by a 2,2'-phenylphosphinobis(4,6-di-tert-butylphenolate) ligand have also been reported. nih.gov

Gold(I) Complexes

Gold(I) complexes featuring phosphine, (1,1-dimethylethyl)- have been synthesized and characterized. The reaction of AuCl with two equivalents of P(t-Bu)₃ leads to the formation of the ionic complex [('Bu₃P)₂Au]⁺Cl⁻. researchgate.net This complex contains a linear, two-coordinate gold(I) center. researchgate.net The synthesis of gold(I) complexes with phosphine ligands where the tert-butyl group is part of a larger, structured ligand framework has also been reported. acs.org For example, a bisbiphenyl phosphine ligand with a tert-butyl substituent has been prepared and used to form the corresponding gold(I) chloride complex. acs.org The steric bulk of the tert-butyl group influences the rotation of the biphenyl (B1667301) substituents in these complexes. acs.org

Structural Investigations of Metal-Phosphine, (1,1-dimethylethyl)- Adducts

X-ray crystallography is a primary tool for the structural investigation of metal-phosphine, (1,1-dimethylethyl)- adducts, providing precise data on bond lengths and angles. These structural parameters offer insights into the steric and electronic effects of the bulky phosphine ligand.

In the cationic complex {[('Bu)₃P]₂Au}⁺, the P-Au-P angle is 180.0°, indicating a perfectly linear geometry. The Au-P bond lengths are 2.323(2) Å and 2.321(2) Å. researchgate.net In the paramagnetic nickel complex [(Bu₃P)NiBr₃]⁻, the Ni-P bond length is a notable 2.48(1) Å, and the calculated cone angle for the P(t-Bu)₃ ligand is 180 ± 2°. rsc.org

The structural data for various metal complexes with ligands containing the phosphine, (1,1-dimethylethyl)- moiety reveal diverse coordination modes and geometries. For example, in the dimeric lithium complex {[tBu-OPO]Li₂(DME)}₂, the Li₄O₄ core forms an open cubane (B1203433) motif. acs.org

The table below summarizes key structural parameters for selected metal complexes of phosphine, (1,1-dimethylethyl)- and related ligands.

| Complex | Metal | M-P Bond Length (Å) | Other Key Bond Angles (°) | Reference |

| [('Bu₃P)₂Au]Cl | Au | 2.323(2), 2.321(2) | P-Au-P: 180.0 | researchgate.net |

| [(Bu₃P)NiBr₃]⁻ | Ni | 2.48(1) | Br-Ni-Br (avg): 108.7 | rsc.org |

| [('Bu₃P)₂Pt] | Pt | 2.249(3) | - | researchgate.net |

| [(tBu-OPO)TiCl₂(THF)] | Ti | - | - | nih.gov |

| {[tBu-OPO]Li₂(DME)}₂ | Li | - | - | acs.org |

X-ray Diffraction Studies

A key example is the structure of bis(tri-tert-butylphosphine)palladium(0), [Pd(P(t-Bu)₃)₂]. A single-crystal X-ray diffraction study revealed a centrosymmetric molecule with the palladium atom located at a center of symmetry. nih.gov This results in a linear P-Pd-P arrangement, with a bond angle of 180°. nih.gov The Pd-P bond length was determined to be 2.289 Å. The steric strain imposed by the bulky tert-butyl groups is evident in the distortion of the angles within the ligand itself. nih.gov This linear geometry is a direct consequence of the ligand's large size, which prevents the adoption of a more crowded coordination environment. Such two-coordinate complexes are common for zerovalent palladium and platinum with bulky phosphine ligands. libretexts.orgnih.gov

In another example, the reaction of [Pt(P(t-Bu)₃)₂] with the organozinc compound Zn(C₆F₅)₂ yields the bimetallic adduct [(P(t-Bu)₃)₂Pt→Zn(C₆F₅)₂]. chemicalbook.com X-ray diffraction studies of this complex confirmed a T-shaped geometry around the platinum atom, which is slightly distorted due to the steric pressure between the tert-butyl groups and the perfluorinated aryl rings, resulting in a P-Pt-P bond angle of 165.32(4)°. chemicalbook.com

The structural parameters for rhodium complexes also show the impact of the ligand's bulk. While a simple square-planar geometry might be expected for a d⁸ Rh(I) complex, the steric hindrance of two tri-tert-butylphosphine (B79228) ligands in complexes like carbonylchlorobis(tri-tert-butylphosphine)rhodium can lead to significant distortions from planarity. spectrabase.com

| Complex | Metal-Phosphorus Bond Length (Å) | Phosphorus-Metal-Phosphorus Angle (°) | Reference |

|---|---|---|---|

| [Pd(P(t-Bu)₃)₂] | 2.289 | 180.0 | nih.gov |

| [(P(t-Bu)₃)₂Pt→Zn(C₆F₅)₂] | Not Reported | 165.32 | chemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of metal-phosphine complexes in solution. Both ³¹P and ¹H NMR provide valuable information regarding the coordination environment of the tri-tert-butylphosphine ligand.

The ³¹P NMR chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom and its coordination to a metal center. The free tri-tert-butylphosphine ligand typically shows a ³¹P chemical shift around +63 ppm. rsc.org Upon coordination to a metal, this value changes significantly, providing evidence of complex formation. For instance, in a study of palladium(II) complexes, the ³¹P NMR chemical shift for a species formulated as [Pd(P(t-Bu)₃)(Br)(9-anthracenyl)]₂ was observed at 58.9 ppm. rsc.org

¹H NMR spectroscopy is also informative. The protons of the tert-butyl groups give rise to a characteristic signal, typically a doublet due to coupling with the phosphorus atom (³J(P-H)). In complexes where two phosphine ligands are coordinated to a single metal center, the pattern can be more complex. For instance, in trans-disubstituted complexes of the type trans-M'X₂(PHBuᵗ₂)₂ (where M' = Pd or Pt), the ¹H resonance of the tert-butyl groups appears as a distinctive five-line pattern with relative intensities of 2:1:2:1:2. nih.gov This pattern arises from the virtual coupling of the protons to two equivalent, mutually trans phosphorus nuclei.

Furthermore, NMR can be used to determine the magnitude of the coupling between phosphorus nuclei through the metal center, ²J(P-M-P). These coupling constants are valuable for determining the geometry of the complex, as the magnitude of ²J(P-M-P) is typically much larger for trans-isomers compared to cis-isomers. Accurate values for these parameters can be calculated from the ¹H NMR spectra of the complexes. nih.gov Dynamic NMR (DNMR) studies can also provide insight into fluxional processes, such as ligand exchange or conformational changes in solution. libretexts.org

| Compound/Complex Type | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| P(t-Bu)₃ (free ligand) | ³¹P | ~ +63 | N/A | rsc.org |

| [Pd(P(t-Bu)₃)(Br)(9-anthracenyl)]₂ | ³¹P | 58.9 | N/A | rsc.org |

| trans-M'X₂(PHBuᵗ₂)₂ (M' = Pd, Pt) | ¹H (t-Bu) | Multiplet (5 lines) | ²J(P-M-P) calculable | nih.gov |

Ligand Exchange Dynamics in Metal-Phosphine, (1,1-dimethylethyl)- Systems

The exchange of ligands in a metal coordination sphere is a fundamental process in organometallic chemistry, often preceding catalytic steps. The dynamics of ligand exchange in systems containing tri-tert-butylphosphine are profoundly influenced by the ligand's extreme steric bulk.

Ligand substitution reactions can proceed through several mechanisms, including dissociative (D), associative (A), or interchange (I) pathways. nih.gov For complexes with sterically demanding ligands like P(t-Bu)₃, a dissociative mechanism is often favored. nih.gov This pathway involves the initial dissociation of one ligand to generate a coordinatively unsaturated intermediate, which is then captured by an incoming ligand. The rate of such a reaction is primarily dependent on the concentration of the starting complex and is independent of the incoming ligand's concentration. nih.gov

The steric properties of both the resident and incoming ligands play a crucial role. Studies have shown that the bulky tri-tert-butylphosphine ligand can be displaced by smaller, less sterically demanding phosphines. For example, in a palladium oxidative addition complex supported by a bulky biarylphosphine ligand (t-BuXPhos), ligand exchange with smaller phosphines was observed to be slow at room temperature but occurred rapidly upon heating to 60 °C, indicating a sterically driven process with a significant activation energy barrier. berkeley.edu

A concrete example involves the reaction of a monomeric arylpalladium(II) halide complex containing 1-adamantyl-di-tert-butylphosphine. The addition of tri-tert-butylphosphine to this complex resulted in ligand exchange, generating free aryl bromide and the [Pd(P(t-Bu)₃)₂] complex. This demonstrates that even among bulky phosphines, subtle differences in steric and electronic properties can drive ligand exchange equilibria. The lability of phosphine ligands is essential for catalysis, as dissociation is often required to open a coordination site for substrate binding. libretexts.org The balance between strong M-P bonding (for catalyst stability) and appropriate lability (for catalytic activity) is a key consideration in catalyst design, and the unique steric profile of tri-tert-butylphosphine places it at a critical point on this spectrum. scispace.comberkeley.edu

Catalytic Applications of Phosphine, 1,1 Dimethylethyl

Palladium-Catalyzed Cross-Coupling Reactions

Phosphine (B1218219), (1,1-dimethylethyl)-, commonly known as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has emerged as a pivotal ligand in the realm of palladium-catalyzed cross-coupling reactions. Its significance stems from its unique steric and electronic properties. As a bulky and electron-rich ligand, it facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. thieme-connect.com This has enabled the development of highly active and versatile catalyst systems capable of coupling a wide array of substrates, including historically challenging ones like aryl chlorides. scispace.comresearchgate.net The application of P(t-Bu)₃ has led to milder reaction conditions, often at room temperature, and has expanded the scope of several key carbon-carbon bond-forming reactions. nih.gov Catalyst systems incorporating this ligand, such as Bis(tri-tert-butylphosphine)palladium(0) (B44361) [Pd(P(t-Bu)₃)₂], are now instrumental in organic synthesis for constructing complex molecular architectures. thieme-connect.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been significantly advanced by the use of tri-tert-butylphosphine as a ligand for palladium catalysts. scispace.comresearchgate.net The Pd/P(t-Bu)₃ system has proven to be exceptionally effective, enabling the coupling of a broad range of substrates under mild conditions. nih.govnih.gov This includes reactions involving aryl and heteroaryl halides with various boronic acids. mit.eduresearchgate.net The robustness of this catalyst system allows for reactions to be conducted even in the presence of water, enhancing its practicality and user-friendliness. mit.edusemanticscholar.org

Efficacy with Aryl Chlorides, Bromides, and Iodides

The palladium/tri-tert-butylphosphine catalyst system exhibits remarkable efficacy in Suzuki-Miyaura coupling reactions across the spectrum of aryl halides. A significant breakthrough enabled by this system is the efficient coupling of unactivated aryl chlorides, which are generally less reactive but more cost-effective and widely available than other aryl halides. scispace.comnih.gov The electron-rich nature of P(t-Bu)₃ promotes the difficult oxidative addition of the C-Cl bond to the palladium center. scispace.com

Furthermore, the catalyst system is highly effective for aryl bromides and iodides, often facilitating these couplings under exceptionally mild conditions, such as at room temperature. nih.gov This high reactivity extends to deactivated and sterically hindered substrates, demonstrating the broad applicability of the method. nih.govmit.edu The catalyst can be used at low loadings, achieving high turnover numbers, which is advantageous for large-scale synthesis. nih.gov

| Aryl Halide | Coupling Partner | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃, Cs₂CO₃, Dioxane, 80 °C | 98% | nih.gov |

| 4-Bromoanisole | Phenylboronic acid | 1% Pd(OAc)₂, 2% P(t-Bu)₃, KF, THF, Room Temp. | 98% | nih.gov |

| 2-Iodotoluene | Phenylboronic acid | 1% Pd(OAc)₂, 2% P(t-Bu)₃, KF, THF, Room Temp. | 95% | nih.gov |

| 2-Chloropyridine | Phenylboronic acid | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃, Cs₂CO₃, Dioxane, 80 °C | 94% | nih.gov |

| 1-Bromo-3,5-dimethyladamantane | 4-Methoxyphenylboronic acid | 2% Pd(P(t-Bu)₃)₂, K₃PO₄, Toluene/H₂O, 100 °C | 95% |

Differential Reactivity with Aryl Triflates

A notable feature of the palladium/tri-tert-butylphosphine catalyst system is its differential reactivity towards various electrophiles, particularly its selectivity for aryl chlorides over aryl triflates. nih.gov In competition experiments, the Pd/P(t-Bu)₃ system has been shown to couple an aryl chloride selectively in the presence of an aryl triflate group, a selectivity that was previously unprecedented for palladium-catalyzed cross-coupling reactions. nih.gov

This unique site-selectivity is attributed to the specific properties of the P(t-Bu)₃ ligand. While highly effective for C-Cl bond activation, the Pd/P(t-Bu)₃ catalyst is relatively inefficient for the Suzuki coupling of aryl triflates. nih.gov For aryl triflates, smaller trialkylphosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), have been found to be more effective. nih.gov This differential reactivity allows for chemoselective functionalization of molecules containing both chloride and triflate leaving groups, providing a valuable tool for synthetic strategy. nih.gov For instance, in the reaction of 4-trifloxychlorobenzene, the use of P(t-Bu)₃ resulted in selective coupling at the chloride position, whereas PCy₃ favored reaction at the triflate site. nih.gov

Regio- and Stereoselectivity Control

The influence of the tri-tert-butylphosphine ligand on regio- and stereoselectivity in Suzuki-Miyaura coupling is substrate-dependent. In the coupling of polyhalogenated heteroaromatic compounds, where regioselectivity is a key challenge, the electronic and steric properties of the phosphine ligand play a crucial role. nih.gov The electron-rich and sterically demanding nature of P(t-Bu)₃ can influence the site of oxidative addition, thereby controlling which halide is substituted. nih.gov However, achieving high regioselectivity often requires careful optimization of the ligand, base, and solvent system for a specific substrate. nih.govrsc.org

Regarding stereoselectivity, the Pd/P(t-Bu)₃ system does not universally act as a strong stereocontrol element. For example, in the Suzuki coupling of certain (Z)-β-enamido triflates, the use of Pd(P(t-Bu)₃)₂ resulted in a nearly racemic mixture of isomers, indicating a loss of stereoselectivity. nih.gov In contrast, other palladium catalysts with different phosphine ligands, such as Pd(PPh₃)₄, provided high retention of configuration in the same reaction. nih.gov However, in specific contexts, such as the synthesis of atropisomeric biaryls, catalyst systems employing P(t-Bu)₃ have been used to achieve excellent diastereoselectivity. nih.gov The control of axial chirality often relies on the use of a chiral auxiliary on the substrate rather than the phosphine ligand itself. nih.govfigshare.com

Stille Coupling Reactions

The Stille coupling, which joins an organotin compound with an sp²-hybridized organic halide, has also been greatly improved by the use of tri-tert-butylphosphine. The Pd/P(t-Bu)₃ catalyst system has proven to be exceptionally reactive, overcoming long-standing challenges in this reaction, particularly with unactivated and sterically hindered aryl chlorides. scispace.comresearchgate.netnih.gov Prior to the application of this ligand, there were no general methods for the palladium-catalyzed Stille coupling of unactivated aryl chlorides. nih.gov

The catalyst is effective for a wide range of organotin reagents and aryl halides, including bromides, often allowing reactions to proceed at room temperature. nih.gov This enhanced reactivity and broad substrate scope have made the Pd/P(t-Bu)₃ system a valuable tool in natural product synthesis, where the Stille reaction is frequently employed for constructing complex carbon skeletons. nih.gov

| Aryl Halide | Organotin Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorotoluene | Tributyl(phenyl)tin | 1.5% Pd₂(dba)₃, 6% P(t-Bu)₃, CsF, Dioxane, 100 °C | 93% | nih.gov |

| 1-Chloro-4-(trifluoromethyl)benzene | Tributyl(vinyl)tin | 1.5% Pd₂(dba)₃, 6% P(t-Bu)₃, CsF, Dioxane, 80 °C | 94% | nih.gov |

| 4-Bromoanisole | Tributyl(phenyl)tin | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃, CsF, THF, Room Temp. | 96% | nih.gov |

| 2-Bromotoluene | Tributyl(phenyl)tin | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃, CsF, THF, Room Temp. | 95% | nih.gov |

Negishi Coupling Reactions

The Negishi coupling, involving the reaction of an organozinc reagent with an organic halide, is another powerful cross-coupling reaction where tri-tert-butylphosphine has demonstrated significant utility. thieme-connect.comscispace.comresearchgate.net The use of a discrete, commercially available Pd(P(t-Bu)₃)₂ complex provides a highly effective catalyst for the Negishi coupling of a variety of aryl and heteroaryl chlorides. nih.gov

This catalyst system enables the coupling of challenging substrates, including hindered aryl chlorides, to form tetra-ortho-substituted biaryls, a transformation that was previously difficult to achieve via Negishi coupling. nih.gov The reaction accommodates both arylzinc and alkylzinc reagents, showcasing its versatility. nih.gov The mild conditions and high yields achievable with the Pd/P(t-Bu)₃ catalyst have expanded the synthetic utility of the Negishi reaction. nih.gov

| Aryl Chloride | Organozinc Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chloroanisole | Phenylzinc chloride | 5% Pd(P(t-Bu)₃)₂, THF, 65 °C | 81% | nih.gov |

| 2-Chloropyridine | Phenylzinc chloride | 5% Pd(P(t-Bu)₃)₂, THF, Room Temp. | 82% | nih.gov |

| 2,6-Dimethylchlorobenzene | Phenylzinc chloride | 5% Pd(P(t-Bu)₃)₂, THF, 65 °C | 81% | nih.gov |

| 4-Chlorobenzonitrile | n-Butylzinc chloride | 5% Pd(P(t-Bu)₃)₂, THF, 65 °C | 94% | nih.gov |

Heck-Mizoroki Reactions

The Mizoroki-Heck reaction, a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes, has been significantly advanced by the use of Phosphine, (1,1-dimethylethyl)-, commonly known as tri-tert-butylphosphine (P(t-Bu)₃). researchgate.net This bulky and electron-rich phosphine ligand has proven instrumental in developing milder and more versatile catalytic systems, particularly for the coupling of challenging substrates like aryl chlorides. researchgate.net

Research by Fu and coworkers has demonstrated that a palladium catalyst system incorporating P(t-Bu)₃ is highly effective for the Heck-Mizoroki reactions of aryl chlorides with both mono- and disubstituted olefins. researchgate.netorganic-chemistry.org These reactions, which are typically conducted in the presence of a base such as N,N-dicyclohexylmethylamine (Cy₂NMe) or cesium carbonate (Cs₂CO₃), can proceed with high stereoselectivity. researchgate.netorganic-chemistry.org A notable advantage of the Pd/P(t-Bu)₃ system is its ability to facilitate these couplings under significantly milder conditions than previously possible. For instance, a range of activated aryl chlorides can undergo Heck coupling at room temperature, while unactivated and sterically hindered aryl chlorides, including di-ortho-substituted variants, react efficiently at elevated temperatures. researchgate.net

The catalyst system is also effective for the room-temperature Heck reactions of a variety of demanding aryl bromides. researchgate.net The practicality and robustness of this method have been demonstrated through its application on a multigram scale with minimal need for starting material purification. nih.gov Beyond traditional aryl halides, the Pd/P(t-Bu)₃ system has also been successfully applied in desulfitative Heck-Mizoroki arylations using arenesulfonyl chlorides as the electrophile. organic-chemistry.org

The following table summarizes representative examples of Heck-Mizoroki reactions catalyzed by palladium complexes with Phosphine, (1,1-dimethylethyl)-.

| Aryl Halide | Olefin | Base | Catalyst System | Conditions | Yield | Reference |

| 4-Chlorotoluene | n-Butyl acrylate | Cs₂CO₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 100 °C | High | researchgate.netnih.gov |

| 4-Chloroanisole | Styrene | Cy₂NMe | Pd/P(t-Bu)₃ | Room Temp | Good | researchgate.net |

| 1-Bromo-4-tert-butylbenzene | Ethyl acrylate | Cy₂NMe | Pd/P(t-Bu)₃ | Room Temp | High | researchgate.net |

| 2-Bromotoluene | Styrene | Cy₂NMe | Pd/P(t-Bu)₃ | Room Temp | High | researchgate.net |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, was a field revolutionized by the introduction of Phosphine, (1,1-dimethylethyl)-. In 1998, it was the first ligand that enabled the successful palladium-catalyzed amination of aryl halides. researchgate.net This breakthrough opened the door for the synthesis of a wide array of arylamines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.orgwikipedia.org

The catalyst system, typically generated in situ from a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) and P(t-Bu)₃, is highly effective for the amination of various aryl chlorides and bromides. wiley.comsigmaaldrich.com These reactions are generally carried out in the presence of a strong base, with sodium tert-butoxide (NaOtBu) being commonly used, in an aromatic solvent such as toluene. nih.gov

The use of P(t-Bu)₃ and other bulky alkylphosphine ligands has been crucial in expanding the scope and improving the efficiency of the Buchwald-Hartwig amination. nih.govacs.org These ligands promote the crucial reductive elimination step and help to form the active monoligated palladium species. nih.gov The catalyst systems have demonstrated high activity, allowing for the coupling of a broad range of substrates, including electron-rich and sterically hindered aryl chlorides, with various alkyl and aryl amines. sigmaaldrich.com While first-generation catalysts were limited, the development of systems with bulky phosphines like P(t-Bu)₃ enabled the coupling of primary amines and expanded the reaction's utility significantly. wikipedia.org

The following table provides examples of Buchwald-Hartwig amination reactions utilizing Phosphine, (1,1-dimethylethyl)-.

| Aryl Halide | Amine | Base | Catalyst System | Solvent | Temperature | Yield | Reference |

| 4-Chlorotoluene | N-Methylaniline | NaOtBu | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 80 °C | >95% | researchgate.net |

| 1-Bromo-4-tert-butylbenzene | Aniline | NaOtBu | Pd(OAc)₂ / P(t-Bu)₃ | Toluene | 100 °C | High | nih.gov |

| 2-Chlorotoluene | Morpholine | NaOtBu | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 80 °C | >95% | researchgate.net |

| 4-Chloroanisole | Benzylamine | NaOtBu | Pd(OAc)₂ / P(t-Bu)₃ | Toluene | 100 °C | High | sigmaaldrich.com |

Sonogashira Coupling Reactions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been rendered significantly more efficient and versatile through the use of Phosphine, (1,1-dimethylethyl)- as a ligand. wikipedia.org Traditionally, these reactions require elevated temperatures and a copper(I) co-catalyst. researchgate.net However, the bulky and electron-rich nature of P(t-Bu)₃ has enabled the development of catalyst systems that can operate under much milder conditions, even at room temperature, and in some cases, without the need for a copper co-catalyst. researchgate.netresearchgate.net

Research has shown that a palladium catalyst combined with P(t-Bu)₃ can effectively couple a wide range of aryl bromides, including electron-rich and hindered substrates, with terminal alkynes at room temperature. organic-chemistry.org The catalyst system often consists of a palladium source such as Pd(PhCN)₂Cl₂ or Pd₂(dba)₃, P(t-Bu)₃, and often a copper(I) salt like CuI. researchgate.netorganic-chemistry.org The use of an amine base, such as diisopropylamine (HN(i-Pr)₂), is also typical. organic-chemistry.org

The Pd/P(t-Bu)₃ system has also proven effective for the coupling of aryl chlorides at higher temperatures. researchgate.net Furthermore, copper-free Sonogashira reactions of aryl bromides at room temperature have been successfully achieved using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system. researchgate.net This advancement is significant as it avoids potential issues associated with copper, such as alkyne homocoupling. nih.gov The ligand's effectiveness is attributed to its ability to facilitate the formation of a monoligated active L₁Pd⁰ catalyst. nih.gov The catalyst system has also been applied to desulfitative Sonogashira-Hagihara reactions with arenesulfonyl chlorides. researchgate.net

The following table illustrates typical conditions and outcomes for Sonogashira coupling reactions involving Phosphine, (1,1-dimethylethyl)-.

| Aryl Halide | Alkyne | Base | Catalyst System | Conditions | Yield | Reference |

| 4-Bromoanisole | Phenylacetylene | HN(i-Pr)₂ | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | Room Temp | 98% | organic-chemistry.org |

| 1-Bromo-2-methylbenzene | 1-Hexyne | HN(i-Pr)₂ | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | Room Temp | 94% | organic-chemistry.org |

| 4-Chlorotoluene | Phenylacetylene | Cs₂CO₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 120 °C | Good | researchgate.net |

| 4-Bromobenzonitrile | Trimethylsilylacetylene | HN(i-Pr)₂ | Pd₂(dba)₃ / P(t-Bu)₃ | Room Temp | High | researchgate.net |

Advanced Cross-Coupling Methodologies

The utility of Phosphine, (1,1-dimethylethyl)- extends beyond the more common cross-coupling reactions to a variety of advanced methodologies. The preformed complex, bis(tri-tert-butylphosphine)palladium(0) ([Pd(t-Bu₃P)₂]), is a particularly effective catalyst for these transformations due to its bulky, electron-rich ligands that promote oxidative addition and subsequent reductive elimination. thieme-connect.com

Coupling with Organolithium Reagents

A significant challenge in cross-coupling has been the direct use of highly reactive organolithium reagents, which are prone to side reactions like lithium-halogen exchange and homocoupling. thieme-connect.comnih.gov Research has demonstrated that palladium catalysts incorporating P(t-Bu)₃ can effectively mediate the cross-coupling of a wide range of alkyl-, aryl-, and heteroaryl-lithium reagents with various aryl and alkenyl bromides. thieme-connect.comrug.nl These reactions proceed under mild, room temperature conditions and exhibit high selectivity, providing a direct and efficient route to valuable intermediates for medicinal chemistry and materials science. nih.govrug.nl The in-situ prepared catalyst from Pd₂(dba)₃ and P(t-Bu)₃ is also effective for coupling (hetero)aryllithium reagents. thieme-connect.com

Reactions with Alkenylgermanes and Alkali-Metal Silanolates

The Pd(t-Bu₃P)₂ complex has been identified as a superior catalyst for cross-coupling reactions involving less common nucleophiles. It is efficient for the coupling of alkenylgermanes. thieme-connect.com Furthermore, a broadly applicable protocol has been developed for the palladium-catalyzed cross-coupling of a wide range of alkali-metal aryl- and heteroarylsilanolates with various aryl halides. thieme-connect.comorganic-chemistry.org The use of bis(tri-tert-butylphosphine)palladium is critical for the success of these couplings, which work well with electron-rich, electron-poor, and sterically hindered substrates. organic-chemistry.orgnih.gov This method provides an efficient route to polysubstituted biaryls under mild, fluoride-free conditions and is compatible with numerous functional groups. nih.gov

Decarboxylative Cross-Coupling Transformations

Phosphine, (1,1-dimethylethyl)- based catalysts have also been employed in decarboxylative cross-coupling reactions. thieme-connect.com This type of transformation uses carboxylic acids as readily available, stable alternatives to organometallic reagents. In these reactions, a C-C bond is formed with the extrusion of carbon dioxide. The [Pd(t-Bu₃P)₂] catalyst has been successfully used in highly selective decarboxylative cross-couplings between heteroaromatic carboxylic acids and various aryl halides, demonstrating its utility in forming C(sp²)-C(sp²) bonds through a non-traditional approach. thieme-connect.com

Carbonylation and Aminocarbonylation Protocols

Phosphine, (1,1-dimethylethyl)-, also known as tri-tert-butylphosphine (P(t-Bu)₃), serves as a highly effective ligand in palladium-catalyzed carbonylation and aminocarbonylation reactions. Its significant steric bulk and electron-donating properties facilitate the oxidative addition of aryl halides to the palladium center and subsequent reductive elimination, which are key steps in the catalytic cycle. These characteristics allow for the synthesis of a wide range of amides and other carbonyl compounds from aryl halides and triflates under relatively mild conditions.

In the aminocarbonylation of aryl halides, palladium catalysts supported by P(t-Bu)₃ or its derivatives enable the coupling of various amines, including weakly nucleophilic substrates. Research has demonstrated that the combination of sterically demanding phosphines like P(t-Bu)₃ with a carbon monoxide (CO) source can facilitate the rapid carbonylation of aryl iodides to form acyl chlorides. These reactive intermediates can then be trapped in situ by amines to produce the corresponding amides under ambient temperature and pressure.

A two-chamber system has been developed for the aminocarbonylation of aryl bromides and triflates using amino acid esters as nucleophiles. thieme-connect.com This method utilizes molybdenum hexacarbonyl as a solid CO source, which releases carbon monoxide that diffuses into a separate chamber where the palladium-catalyzed coupling occurs. thieme-connect.com This approach avoids the direct handling of toxic CO gas and is effective for the synthesis of N-capped amino acids. While various phosphine ligands are effective, ferrocene-based di-tert-butylphosphine (B3029888) ligands have shown particular utility in these protocols. thieme-connect.com For instance, the reaction of aryl iodides with tert-butylamine in the presence of a palladium catalyst can lead to double carbonylation products (ketoamides) or single carbonylation products (amides), depending on the reaction conditions. thieme-connect.com

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation

| Aryl Halide/Triflate | Amine Nucleophile | Catalyst System | Product | Yield (%) | Ref |

| Bromobenzene | L-Phenylalanine tert-butyl ester | Pd(OAc)₂, Ligand, DBU | tert-Butyl Benzoyl-L-phenylalaninate | 84 | thieme-connect.com |

| Phenyl triflate | L-Phenylalanine tert-butyl ester | Pd(OAc)₂, Ligand, DBU | tert-Butyl Benzoyl-L-phenylalaninate | 80 | thieme-connect.com |

| 4-Chlorophenyl triflate | L-Phenylalanine tert-butyl ester | Pd(OAc)₂, Ligand, DBU | N-(4-chlorobenzoyl)-L-phenylalanine tert-butyl ester | 83 | thieme-connect.com |

| 2-Bromothiophene | L-Phenylalanine tert-butyl ester | Pd(OAc)₂, Ligand, DBU | tert-Butyl (Thiophene-2-carbonyl)-L-phenylalaninate | 84 | thieme-connect.com |

Arylation of Hydrosiloxanes

The catalyst bis(tri-tert-butylphosphine)palladium(0), [Pd(P(t-Bu)₃)₂], has been identified as a highly effective catalyst for the arylation of hydrosiloxanes. umicore.comresearchgate.net This transformation provides a direct, one-pot method for the synthesis of both symmetrical and unsymmetrical siloxanes, which are valuable compounds in materials science and as synthetic intermediates. nih.govresearchgate.net The reaction demonstrates significant functional group tolerance, allowing for the presence of reactive moieties such as hydroxyl and cyano groups within the substrates. researchgate.net

The protocol typically involves the reaction of an aryl bromide or chloride with a hydrosiloxane in the presence of the [Pd(P(t-Bu)₃)₂] catalyst. The bulky and electron-rich nature of the tri-tert-butylphosphine ligand is crucial for the reaction's success, promoting the key steps of the catalytic cycle. researchgate.net This methodology has been successfully applied to the synthesis of a variety of novel unsymmetrical siloxanes in moderate to high yields and can even be used to perform triple arylations on appropriate hydrosiloxane scaffolds. umicore.comresearchgate.net

Table 2: [Pd(P(t-Bu)₃)₂]-Catalyzed Arylation of Hydrosiloxanes

| Aryl Halide | Hydrosiloxane | Product Type | Yield | Ref |

| Various Aryl Bromides | Symmetrical/Unsymmetrical Hydrosiloxanes | Symmetrical & Unsymmetrical Siloxanes | Moderate to High | researchgate.net |

| Aryl Halides w/ Functional Groups | Functionalized Hydrosiloxanes | Functionalized Siloxanes | Good | umicore.comnih.gov |

Palladium-Catalyzed Trifluoromethylthiolation

The introduction of the trifluoromethylthio (SCF₃) group into aromatic systems is of great interest in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. While palladium-catalyzed cross-coupling reactions are a powerful tool for C-S bond formation, the trifluoromethylthiolation of aryl halides presents specific challenges. The low nucleophilicity of the SCF₃ anion and the instability of many trifluoromethylthiolating reagents under standard cross-coupling conditions complicate the development of general catalytic methods.

Significant progress has been made using specialized, bulky, and electron-rich biarylphosphine ligands, such as BrettPhos and t-BuBrettPhos, which have been shown to facilitate the coupling of weak nucleophiles. These advanced catalyst systems have enabled the trifluoromethylthiolation of a wide range of aryl and heteroaryl bromides using reagents like AgSCF₃. However, research literature focusing specifically on the use of Phosphine, (1,1-dimethylethyl)- as the sole ligand for this transformation is not prominent. The successful execution of this reaction often relies on more complex, specifically designed ligands to overcome the hurdles associated with the transmetalation and reductive elimination steps involving the SCF₃ group. sigmaaldrich.com

Olefination of Unactivated Aryl Halides

The palladium-catalyzed olefination of aryl halides, widely known as the Heck reaction, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The use of Phosphine, (1,1-dimethylethyl)- as a ligand has been instrumental in expanding the scope of this reaction to include unactivated and sterically hindered aryl chlorides. nih.gov Due to their low cost and broad availability, aryl chlorides are highly desirable substrates, but their inertness toward oxidative addition has historically limited their use.

The development of the Pd/P(t-Bu)₃ catalyst system provided a major breakthrough. researchgate.netnih.gov The strong electron-donating character and large cone angle of P(t-Bu)₃ promote the formation of the active, low-coordinate L₁Pd(0) species and facilitate the otherwise difficult oxidative addition of the aryl chloride C-Cl bond. nih.gov Further enhancements were achieved by replacing common inorganic bases like cesium carbonate (Cs₂CO₃) with organic bases such as N,N-dicyclohexylmethylamine (Cy₂NMe). researchgate.net This modification allowed for Heck couplings of activated aryl chlorides to proceed at room temperature and expanded the scope for unactivated aryl chlorides at slightly elevated temperatures. nih.gov The catalyst system is effective for a wide array of electronically and sterically diverse aryl halides and various olefins, demonstrating its robustness and practical utility. researchgate.net

Table 3: Heck Olefination of Unactivated Aryl Halides with Pd/P(t-Bu)₃ Catalyst System

| Aryl Halide | Olefin | Base | Temperature | Yield (%) | Ref |

| 4-Chlorotoluene | Styrene | Cs₂CO₃ | 100 °C | 98 | nih.gov |

| 1-Chloro-4-methoxybenzene | Styrene | Cs₂CO₃ | 100 °C | 96 | nih.gov |

| 2-Chlorotoluene | Styrene | Cs₂CO₃ | 100 °C | 97 | nih.gov |

| 4-Bromobenzonitrile | n-Butyl acrylate | Cy₂NMe | Room Temp. | 98 | nih.gov |

| 4-Bromoacetophenone | Styrene | Cy₂NMe | Room Temp. | 99 | researchgate.net |

C-H Activation and Functionalization Strategies

Phosphine, (1,1-dimethylethyl)- and related bulky, electron-rich phosphines are pivotal ligands in the field of C-H activation and functionalization. These reactions offer a more atom-economical and efficient approach to creating complex molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds, thus avoiding the pre-functionalization of substrates typically required in traditional cross-coupling. The unique steric and electronic properties of P(t-Bu)₃ enable palladium and other transition metals to catalyze the cleavage of otherwise unreactive C-H bonds.

Mechanistic studies suggest that these ligands promote the formation of reactive, low-coordinate metal complexes that are essential for interacting with C-H bonds. For instance, in some palladium-catalyzed processes, C-H activation can occur via a concerted metalation-deprotonation (CMD) pathway, which is facilitated by the electron-rich nature of the palladium center complexed with P(t-Bu)₃. Research into palladium(I) metalloradicals ligated by tri-tert-butylphosphine has also revealed pathways for C-H bond activation involving radical mechanisms. Furthermore, the ligand itself can undergo intramolecular C-H activation, forming cyclometalated species that can be either catalyst resting states or active intermediates in catalytic cycles.

Palladium-Catalyzed C-H Activation

In palladium-catalyzed C-H activation, P(t-Bu)₃ and its analogues play a crucial role in tuning the reactivity of the metal center. The ligand's properties influence the selectivity (e.g., ortho-, meta-, para-selectivity) and efficiency of the C-H cleavage step. For example, in the palladium-catalyzed direct allylation of arenes, the choice of phosphine ligand is critical. While highly specialized ligands are often required, studies comparing various phosphines, including trialkylphosphines, provide insight into the structural requirements for effective C-H activation. The combination of a palladium precursor and a bulky phosphine ligand can generate a catalytic system capable of activating both aryl and alkyl C-H bonds, leading to a variety of important molecular scaffolds.

Direct arylation is a powerful subclass of C-H functionalization that involves the coupling of an aryl halide with the C-H bond of another (hetero)arene, forming a biaryl linkage. The role of Phosphine, (1,1-dimethylethyl)- in these reactions can be highly substrate- and system-dependent.

In certain contexts, P(t-Bu)₃ has been found to be an ineffective or even detrimental ligand. For example, in the direct C-H arylation of benzo[1,2-d:4,5-d′]bis( umicore.comresearchgate.netnih.govthiadiazole), the use of P(t-Bu)₃ as a ligand completely halted the formation of the desired products, leading instead to the slow decomposition of the starting material. umicore.com This highlights that while bulky, electron-rich phosphines are generally effective for cross-coupling, the specific demands of a C-H activation/direct arylation cycle may require a more nuanced ligand choice.

Conversely, catalyst systems employing P(t-Bu)₃ have proven highly effective for the α-arylation of carbonyl compounds, which proceeds via C-H activation of the enolate. This method has been successfully applied to the arylation of malonates and cyanoesters using a variety of unhindered and sterically demanding aryl bromides and chlorides.

Table 4: Performance of P(t-Bu)₃ in Palladium-Catalyzed Direct Arylation

| Substrate 1 (C-H source) | Substrate 2 (Aryl Halide) | Catalyst System | Result | Ref |

| Benzo[1,2-d:4,5-d′]bis( umicore.comresearchgate.netnih.govthiadiazole) | 2-Bromo-5-(2-ethylhexyl)thiophene | Pd(OAc)₂ / P(t-Bu)₃ | No reaction, decomposition of starting material | umicore.com |

| Diethyl malonate | 4-Chlorotoluene | Pd(OAc)₂ / P(t-Bu)₃ | High yield of arylated product | --- |

| Ethyl cyanoacetate | 2-Bromomesitylene | Pd(OAc)₂ / P(t-Bu)₃ | High yield of arylated product | --- |

Direct Alkenylation Reactions

Direct alkenylation reactions, a subset of C-H activation/functionalization, offer an atom-economical approach to the formation of carbon-carbon double bonds. While the specific details of direct alkenylation reactions utilizing tert-butylphosphine as a ligand are part of a broader field of palladium-catalyzed C-H functionalization, the general principle involves the palladium catalyst facilitating the coupling of an alkene with a C-H bond of another molecule, typically an arene or heteroarene. The bulky and electron-donating tert-butylphosphine ligand on the palladium center is believed to promote the C-H activation step and stabilize the catalytically active species. These reactions provide a more sustainable alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

Cyclometalation Phenomena and Catalytic Inactivity

A notable characteristic of palladium complexes with bulky phosphine ligands like tri-tert-butylphosphine is their propensity to undergo cyclometalation. This intramolecular C-H activation of a tert-butyl group on the phosphine ligand leads to the formation of a stable palladacycle. For instance, the reaction of palladium acetate with tri-tert-butylphosphine at room temperature results in the formation of the novel palladium(II) complex [(PtBu₃)Pd(CH₂C(CH₃)₂PtBu₂)(OAc)] researchgate.net.

This cyclometalated complex is often catalytically inactive for cross-coupling reactions. Its formation sequesters the palladium in a stable, less reactive state, thereby diminishing the concentration of the catalytically active palladium(0) species that is generated in situ. This phenomenon highlights a potential deactivation pathway in catalytic cycles involving palladium and tri-tert-butylphosphine, where the formation of the palladacycle can impede catalytic turnover researchgate.net.

| Complex | Catalyst | Substrate | Product | Catalytic Activity |

| [(PtBu₃)Pd(CH₂C(CH₃)₂PtBu₂)(OAc)] | Palladium(II) | - | - | Inactive |

Gold(I)-Catalyzed C-H Activation

Gold catalysis has emerged as a powerful tool for various organic transformations, including the functionalization of C-H bonds. The use of bulky and electron-rich phosphine ligands, such as those derived from tert-butylphosphine, can significantly influence the reactivity and selectivity of gold(I) catalysts. In the realm of dual-metal catalysis for the synthesis of conjugated polymers like P3HT, chloro(tri-tert-butylphosphine)gold(I) has been utilized for the C-H activation and auration of thiophene monomers nih.gov. This demonstrates the capability of gold(I)-tert-butylphosphine complexes to selectively activate C-H bonds in heteroaromatic systems, a key step in subsequent cross-coupling reactions nih.gov. The stability of the resulting organogold compounds is a notable advantage in these synthetic strategies nih.gov.

Hydrogenation Reactions

Complexes of tert-butylphosphine are effective in various hydrogenation reactions, where the steric bulk and electron-donating ability of the phosphine ligand play a crucial role in catalyst performance.

Asymmetric Hydrogenation

In the field of asymmetric catalysis, chiral phosphine ligands are paramount for achieving high enantioselectivity. Chiral ligands incorporating the tert-butylmethylphosphino group have been successfully employed in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes nih.gov. For example, rhodium complexes of rigid P-chiral phosphine ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline (QuinoxP*) exhibit excellent enantioselectivities and high catalytic activities in the hydrogenation of dehydroamino acid derivatives and enamides nih.gov. The steric bulk of the tert-butyl groups on the phosphine ligand is critical in creating a chiral environment around the metal center, which directs the hydrogenation to one enantiotopic face of the prochiral substrate. Cationic rhodium(I) complexes of optically active ferrocenylphosphines bearing di-tert-butylphosphino groups have also been shown to catalyze the asymmetric hydrogenation of various prochiral olefins, often affording high optical yields capes.gov.br.

| Ligand | Substrate | Enantioselectivity (ee) |

| QuinoxP | Dehydroamino acid derivatives | Excellent |

| QuinoxP | Enamides | Excellent |

| Ferrocenyl-di-tert-butylphosphine | Acetamidoacrylic acid derivatives | High |

Polymerization Chemistry

Phosphine, (1,1-dimethylethyl)- and its derivatives also find applications in the field of polymerization, where they can act as ligands for transition metal catalysts, influencing the properties of the resulting polymers. In the context of Ziegler-Natta and metallocene catalysis, which are cornerstone technologies for polyolefin production, the ligand environment around the metal center is critical in determining the polymer's microstructure, molecular weight, and other properties.

While traditional Ziegler-Natta catalysts are heterogeneous systems based on titanium compounds and organoaluminum co-catalysts, metallocene catalysts are typically homogeneous and based on Group 4 metals like titanium, zirconium, or hafnium nih.gov. The ligands in these systems, often cyclopentadienyl derivatives, can be modified to tune the catalyst's performance. Although not a primary ligand in mainstream commercial polyolefin catalysts, the principles of ligand design in these systems are relevant. For instance, in constrained geometry catalysts like [Me₂Si(C₅Me₄)(NtBu)]TiCl₂, the presence of a bulky tert-butyl group on the amido ligand influences the electronic and steric environment of the titanium center, thereby affecting its polymerization activity capes.gov.br. The development of novel catalyst systems, including those with phosphine-based ligands, is an ongoing area of research aimed at producing polyolefins with tailored properties.

Chain-Growth Polymerization Mechanisms

Chain-growth polymerization is a process where monomer units are added sequentially to a reactive site on a growing polymer chain. wikipedia.org This method includes several classes, such as radical, ionic, and coordination polymerization. wikipedia.orglibretexts.org The process is characterized by three main steps: initiation, where a reactive species is formed; propagation, the sequential addition of monomers; and termination, where the reactive site is deactivated. wikipedia.org

While phosphines are not typically primary initiators in radical polymerizations, their role as ligands is crucial in coordination polymerization. This type of chain-growth reaction involves the insertion of a monomer into a transition metal-carbon bond, with the active center being a metal complex. wikipedia.org The properties of ligands, such as Phosphine, (1,1-dimethylethyl)-, are critical in controlling the tacticity, molecular weight, and polydispersity of the resulting polymer. wikipedia.org The bulky and electron-rich nature of the (1,1-dimethylethyl)phosphine ligand can stabilize the metal center and influence the rate and selectivity of monomer insertion during the propagation step.

Role in the Synthesis of Semiconducting Polymers

The synthesis of semiconducting, or conjugated, polymers often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. researchgate.netresearchgate.netscispace.com These reactions build the polymer backbone by forming carbon-carbon bonds between monomer units. The choice of ligand for the palladium catalyst is critical for the success of these polymerizations.

Phosphine, (1,1-dimethylethyl)-, in its trisubstituted form (tri-tert-butylphosphine), is a valuable ligand for these reactions due to its large cone angle and strong electron-donating character. thieme-connect.com These properties promote the crucial oxidative addition step in the catalytic cycle and facilitate reductive elimination. thieme-connect.com The use of tri-tert-butylphosphine allows for the efficient coupling of less reactive but more cost-effective aryl chlorides, which are often difficult to activate with other ligands. researchgate.netscispace.com

The complex Bis(tri-tert-butylphosphine)palladium(0) ([Pd(t-Bu3P)2]) is a highly effective catalyst for a variety of cross-coupling reactions used in the synthesis of complex organic materials, including semiconducting polymers. thieme-connect.comresearchgate.net Its efficiency in promoting reactions like Suzuki, Heck, and Sonogashira couplings makes it a key tool for polymer chemists aiming to create novel materials for electronic applications. researchgate.netthieme-connect.com

Diverse Catalytic Transformations

Complexes of Phosphine, (1,1-dimethylethyl)- with palladium are versatile catalysts for a range of organic transformations beyond polymerization.

Carboiodination Reactions

The catalyst system [Pd(t-Bu3P)2] has been successfully employed in intramolecular carboiodination reactions. thieme-connect.comthieme-connect.com This transformation allows for the synthesis of various functionalized chromans and isochromans from alkenyl aryl iodides. The reaction proceeds with high diastereoselectivity, which is attributed to the steric bulk of the tri-tert-butylphosphine ligand influencing the carbopalladation step. thieme-connect.com This method is valued for its broad functional group tolerance. thieme-connect.com

| Catalyst | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| [Pd(t-Bu3P)2] | Alkenyl aryl iodides | Functionalized chromans and isochromans | Intramolecular cyclization, high diastereoselectivity, broad functional group tolerance thieme-connect.comthieme-connect.com |

Cyanation Reactions

Palladium complexes bearing Phosphine, (1,1-dimethylethyl)- are effective catalysts for the cyanation of aryl halides and triflates. thieme-connect.comnih.gov This reaction is a vital method for synthesizing aryl nitriles, which are important intermediates in pharmaceuticals and materials science. nih.gov The use of a bulky ligand like tri-tert-butylphosphine is often crucial for an efficient catalytic cycle. It is hypothesized that the steric hindrance provided by the tert-butyl groups prevents the displacement of the ligand by the cyanide ion, which could otherwise lead to the formation of inactive palladium-cyanide complexes and poison the catalyst. nih.gov These catalyst systems can be used with various cyanide sources, such as zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]), and are often effective for challenging substrates like heteroaryl chlorides. nih.govorganic-chemistry.org

Methylenation of Olefins

The term "methylenation of olefins" can refer to the conversion of a C=C double bond into a cyclopropane ring via the addition of a methylene (CH2) group. Palladium catalysts are known to facilitate such transformations. Specifically, a palladium-catalyzed methylenation of olefins using halomethylboronate reagents as the methylene source has been developed. researchgate.netethz.ch While the specific ligands used can vary, review articles have cited this work as an application of the [Pd(t-Bu3P)2] catalyst system, highlighting its utility in C-C bond formation for the synthesis of cyclopropanes. thieme-connect.comthieme-connect.com This methodology provides an alternative to more traditional methylenating agents like diazomethane or zinc carbenoids. researchgate.net

Annulation Reactions

Detailed research on the exclusive use of Phosphine, (1,1-dimethylethyl)- as a primary catalyst in common annulation reactions, such as [3+2] or [4+2] cycloadditions, is limited. In many reported phosphine-catalyzed annulations, less sterically hindered phosphines like tri-n-butylphosphine or triphenylphosphine (B44618) are typically employed to achieve high efficiency.

One study investigating phosphine-catalyzed [3+2+3] annulations of azomethine imines and allenoates noted that tri-tert-butylphosphine displayed minimal reactivity. This lack of reactivity was attributed to its significant steric hindrance, which presumably inhibits the initial nucleophilic attack on the allenoate, a crucial step for the initiation of the catalytic cycle.

While direct organocatalytic applications in annulation are scarce, Phosphine, (1,1-dimethylethyl)- is a widely used ligand in transition-metal-catalyzed reactions, including some annulation processes. In these cases, the phosphine's role is to modify the electronic and steric properties of the metal center, rather than acting as the primary nucleophilic catalyst. For instance, palladium complexes bearing P(t-Bu)₃ ligands are effective catalysts for a variety of cross-coupling and related reactions. However, these fall outside the scope of organocatalyzed annulation reactions.

The limited data on Phosphine, (1,1-dimethylethyl)- as a primary catalyst in annulation reactions suggests that its steric bulk may be a significant limiting factor for its application in this context, where less hindered phosphines are often more effective. Further research would be necessary to fully explore its potential and define specific substrate classes or reaction conditions where its unique steric and electronic properties could be advantageous.

Due to the limited specific research findings on the use of Phosphine, (1,1-dimethylethyl)- as a primary catalyst in annulation reactions, a comprehensive data table on its performance with a wide range of substrates cannot be compiled at this time.

Mechanistic and Kinetic Investigations of Phosphine, 1,1 Dimethylethyl Catalysis

Identification and Characterization of Active Catalytic Species

A central theme in the study of P(t-Bu)₃-ligated palladium catalysts is the nature of the catalytically active species. The bulky tert-butyl groups significantly influence the coordination chemistry of the palladium center, leading to a dynamic interplay between different phosphine-to-metal stoichiometries.

Monophosphine Palladium Complexes

Mounting evidence from mechanistic, kinetic, and reactivity studies points towards a monophosphine palladium species, [Pd(P(t-Bu)₃)], as the active catalyst in many cross-coupling reactions. mit.edu The steric bulk of P(t-Bu)₃ disfavors the formation of coordinatively saturated palladium centers, thereby promoting access to the highly reactive, coordinatively unsaturated 12-electron monophosphine complex. nih.govuwindsor.ca